

Technical Guide: (3-methyl-1H-pyrazol-5-yl)methanol and the Pyrazole Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-methyl-1H-pyrazol-5-yl)methanol

Cat. No.: B175284

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction to (3-methyl-1H-pyrazol-5-yl)methanol

(3-methyl-1H-pyrazol-5-yl)methanol is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and synthetic versatility. While specific, in-depth research on (3-methyl-1H-pyrazol-5-yl)methanol is limited, it is recognized as a valuable chemical intermediate. This guide provides an overview of its known properties and places it within the broader context of pyrazole derivatives, for which a wealth of scientific literature exists.

Synonyms and Chemical Identifiers

A clear identification of chemical compounds is crucial for research and development. The following table summarizes the primary synonyms and identifiers for (3-methyl-1H-pyrazol-5-yl)methanol.

Identifier Type	Value
Primary Name	(3-methyl-1H-pyrazol-5-yl)methanol
Synonym	(5-methyl-1H-pyrazol-3-yl)methanol
CAS Number	17607-71-5 [1]
MDL Number	MFCD00159583 [1]
Molecular Formula	C5H8N2O [1]
Molecular Weight	112.13 g/mol [1]

The Pyrazole Scaffold in Drug Discovery and Development

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[\[2\]](#)[\[3\]](#) Derivatives of pyrazole have been extensively investigated and have shown a wide range of pharmacological activities.

Biological Activities of Pyrazole Derivatives

Research has demonstrated that various substituted pyrazoles exhibit significant biological effects, including:

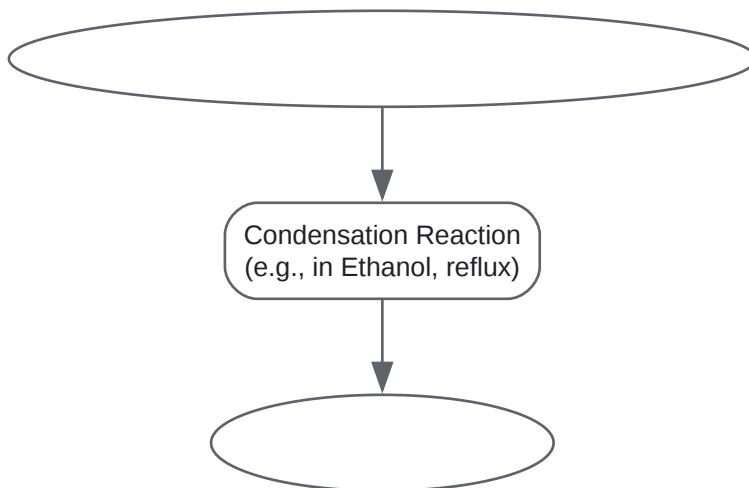
- **Anti-inflammatory Activity:** Pyrazole derivatives are well-known for their anti-inflammatory properties. A prominent example is Celecoxib, a selective COX-2 inhibitor, which contains a pyrazole core.[\[4\]](#)[\[5\]](#)
- **Anticancer Activity:** Numerous studies have reported the potential of pyrazole-containing compounds as anticancer agents.[\[3\]](#) They have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.
- **Antimicrobial Activity:** The pyrazole scaffold is a key component in the development of new antibacterial and antifungal agents.[\[2\]](#)[\[6\]](#)
- **Kinase Inhibition:** Pyrazole derivatives have been successfully developed as inhibitors of various protein kinases, which are crucial targets in cancer therapy and other diseases.[\[7\]](#)

Due to the limited specific data on **(3-methyl-1H-pyrazol-5-yl)methanol**, the following table summarizes representative biological activities of various pyrazole derivatives to illustrate the potential of this chemical class.

Compound Class	Biological Activity	Example Data	Reference
Pyrazole Derivatives	Antioxidant	IC ₅₀ = 0.98 μmol/mL (DPPH assay) for an ethyl 3-Aryl-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl) propanoate derivative	[6]
Pyrazole Derivatives	Antibacterial (S. aureus)	MIC = 1.25 μmol/mL for an ethyl 3-Aryl-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl) propanoate derivative	[6]
Pyrazole Derivatives	Anticancer (Human Tumor Cell Lines)	Compound 1a (a Celecoxib derivative) showed significant anticancer activity	[4]

Note: The data presented above are for pyrazole derivatives and not for **(3-methyl-1H-pyrazol-5-yl)methanol** itself.

Signaling Pathways


While no specific signaling pathways involving **(3-methyl-1H-pyrazol-5-yl)methanol** have been elucidated in the available literature, the broader class of pyrazole-based kinase inhibitors is known to interact with various signaling cascades critical in cell proliferation and survival, such as the MAPK/ERK pathway. The general mechanism involves competitive binding to the ATP-binding site of the target kinase, thereby inhibiting its downstream signaling.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **(3-methyl-1H-pyrazol-5-yl)methanol** are not readily available in published literature. However, general methods for the synthesis of pyrazole derivatives and assays for their biological activities are well-established.

General Synthesis of Pyrazole Derivatives

A common method for synthesizing the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The following workflow illustrates a general synthetic route.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of pyrazole derivatives.

Example Experimental Protocol: Synthesis of a Pyrazole Derivative

The following is a representative protocol for the synthesis of a pyrazole derivative, adapted from the literature on pyrazole synthesis. This protocol is for illustrative purposes and would require optimization for the specific synthesis of **(3-methyl-1H-pyrazol-5-yl)methanol**.

- Reaction Setup: A solution of a 1,3-dicarbonyl compound (1.0 mmol) and a hydrazine derivative (1.0 mmol) is prepared in a suitable solvent such as ethanol (10 mL) in a round-

bottomed flask.

- Catalyst Addition: A catalytic amount of an acid or base may be added if required.
- Reaction: The reaction mixture is stirred at room temperature or heated under reflux for a specified time, with the progress monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.

Example Experimental Protocol: In Vitro Antibacterial Assay (Broth Microdilution Method)

This protocol describes a general method for assessing the antibacterial activity of a compound.

- Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth to a standardized concentration (e.g., 10^5 CFU/mL).
- Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
- Inoculation: The bacterial inoculum is added to each well of the microtiter plate.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

(3-methyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative with potential as a synthetic building block. While direct biological data for this specific molecule is scarce, the broader pyrazole class of compounds exhibits a remarkable range of biological activities, making them a continued focus of research in drug discovery. The synthetic versatility of the pyrazole scaffold allows for the generation of diverse libraries of compounds for screening and

development. Further investigation into the specific properties and applications of **(3-methyl-1H-pyrazol-5-yl)methanol** is warranted to fully understand its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vibrantpharma.com [vibrantpharma.com]
- 2. Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 3. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 4. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An *< i>in vitro* and *< i>in silico* approach - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: (3-methyl-1H-pyrazol-5-yl)methanol and the Pyrazole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b175284#synonyms-for-3-methyl-1h-pyrazol-5-yl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com